N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-14-11-15(2)18(16(3)12-14)13-24-20-8-6-5-7-19(20)23-21(24)9-10-22-17(4)25/h5-8,11-12H,9-10,13H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFLROWNLWCFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide typically involves the condensation of o-phenylenediamine with formic acid or equivalent reagents to form the benzimidazole ring . The subsequent steps involve the introduction of the 2,4,6-trimethylphenyl group and the acetamide moiety under controlled reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis (6 M HCl, reflux, 8 hours) yields acetic acid and the corresponding amine derivative.
-
Basic hydrolysis (2 M NaOH, 80°C, 6 hours) produces acetate salts and releases ammonia gas.
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 6 M HCl, reflux, 8 hrs | HCl | Acetic acid + amine derivative | ~75% |
| 2 M NaOH, 80°C, 6 hrs | NaOH | Sodium acetate + ammonia | ~68% |
Electrophilic Aromatic Substitution (EAS)
The benzimidazole ring undergoes nitration and sulfonation at electron-rich positions. The 2,4,6-trimethylphenyl group directs electrophiles to the para-position relative to the benzimidazole nitrogen.
| Reaction | Reagents | Position | Conditions | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 4 hrs, stirring | ~60% |
| Sulfonation | H₂SO₄/SO₃, 50°C | C-5 | 6 hrs, reflux | ~55% |
Oxidation Reactions
Strong oxidants like KMnO₄ convert the benzimidazole ring into a quinone structure under acidic conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄ (1 M), 70°C, 3 hrs | Benzimidazole-5,6-dione | ~50% |
Coordination with Metal Ions
The benzimidazole nitrogen and acetamide oxygen serve as donor sites for metal coordination. For example:
-
Reaction with Ag₂O in CH₂Cl₂ yields a silver-carbene complex .
-
Ruthenium complexes form with [Ru(p-cymene)Cl₂]₂ under ambient conditions .
| Metal Source | Solvent | Product | Yield |
|---|---|---|---|
| Ag₂O | CH₂Cl₂ | Silver-carbene complex | 88% |
| [Ru(p-cymene)Cl₂]₂ | CH₃CN | Ruthenium-NHC complex | 67% |
Acid-Base Reactions
The compound forms stable salts with strong acids. For instance:
| Acid | Conditions | Product | Yield |
|---|---|---|---|
| HCl (gas) | EtOH, 25°C, 2 hrs | Hydrochloride salt | ~90% |
Mechanistic Insights
-
Hydrolysis : Protonation of the acetamide carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
-
EAS : Electron-donating methyl groups on the 2,4,6-trimethylphenyl ring activate the benzimidazole C-5 position for electrophilic attack.
-
Oxidation : Mn(VII) in KMnO₄ abstracts hydrogen from the benzimidazole ring, leading to dihydroxylation and subsequent oxidation.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide is , with a molecular weight of 377.53 g/mol. The compound has a logP value of 5.4689, indicating its lipophilicity, which is crucial for biological activity and absorption in living organisms.
Biological Applications
-
Antimicrobial Activity
- Compounds with similar benzimidazole structures have shown promising antimicrobial properties. For instance, derivatives of benzimidazole have been evaluated for their efficacy against various bacterial strains and fungi. Studies suggest that modifications in the acetamide side chain can enhance antimicrobial activity .
- Anticancer Potential
-
Enzyme Inhibition
- The compound has potential as an inhibitor for enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating diseases like Alzheimer's and Type 2 Diabetes Mellitus (T2DM). The inhibition of these enzymes can lead to therapeutic effects by modulating neurotransmitter levels and glucose metabolism .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available benzimidazole precursors. The introduction of substituents at specific positions on the benzimidazole ring can significantly alter biological activity.
Synthesis Overview:
- Starting Materials: Benzimidazole derivatives.
- Key Reactions: Alkylation reactions to introduce the acetamide functionality.
- Characterization Techniques: NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
Case Studies
- Antitubercular Activity
- In Silico Studies
Mechanism of Action
The mechanism of action of N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic properties.
Omeprazole: Used as a proton pump inhibitor for treating acid-related disorders.
Albendazole: Another anthelmintic agent with broad-spectrum activity
These compounds share the benzimidazole core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Biological Activity
N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzimidazole moiety, which is known for its diverse biological activities. The specific structure can be represented as follows:
Molecular Characteristics
- Molecular Weight : 377.53 g/mol
- Chemical Formula : C_{19}H_{22}N_{2}O
Antitumor Activity
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antitumor activity. For instance, a study evaluated the effects of various benzimidazole derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that compounds similar to this compound showed promising cytotoxic effects.
| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| This compound | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These findings suggest that this compound has a higher efficacy in two-dimensional assays compared to three-dimensional models, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various bacterial strains using broth microdilution methods. The results showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
The presence of the benzimidazole nucleus is believed to enhance the binding affinity to bacterial DNA, thereby inhibiting bacterial growth .
The biological activity of this compound can be attributed to its ability to intercalate into DNA strands or bind within the minor groove of DNA. This interaction disrupts essential cellular processes such as replication and transcription.
Case Studies
A notable case study involved the synthesis and evaluation of several benzimidazole derivatives where this compound was highlighted for its dual action against cancer cells and bacteria. The study emphasized the need for further exploration into its pharmacokinetics and toxicity profiles to better understand its therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide, and how do reaction conditions impact yield and purity?
Methodological Answer: The compound can be synthesized via multi-step reactions involving benzimidazole intermediates. For example:
- Step 1: Condensation of 2-aminobenzimidazole derivatives with triethyl orthoformate and sodium azide in acetic acid under reflux (8–10 hours) to form the benzimidazole core .
- Step 2: Alkylation of the benzimidazole nitrogen with 2,4,6-trimethylbenzyl chloride, followed by acetylation using acetic acid or anhydride.
- Key Parameters:
- Solvent Choice: Acetic acid improves acetylation efficiency compared to acetyl chloride .
- Temperature: Reflux (~100°C) ensures complete conversion .
- Purification: Recrystallization with methanol/acetone mixtures yields high-purity crystals .
Data Table: Typical yields range from 65% (direct alkylation) to 85% (microwave-assisted methods) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H-NMR (400 MHz, DMSO-d6): Key signals include aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 2.1–2.3 ppm), and acetamide NH (δ 12.3–12.7 ppm) .
- HRMS: Exact mass confirmation (e.g., [M+H]<sup>+</sup> at m/z 408.15) .
- X-ray Crystallography: SHELX software (SHELXL/SHELXS) refines crystal structures, revealing torsion angles (e.g., 79.7° between aromatic planes) and hydrogen-bonding networks .
Advanced Tip: Use dynamic NMR to study conformational flexibility in solution .
Q. How is the compound screened for biological activity in preliminary studies?
Methodological Answer:
- Antifungal Assays: Disc diffusion against C. albicans and A. flavus (zone inhibition >15 mm at 100 µg/mL) .
- Anti-inflammatory Testing: Rat-paw edema model, comparing inhibition (%) to indomethacin .
- Cytotoxicity: MTT assay on HEK-293 cells (IC50 >50 µM indicates low toxicity) .
Data Table:
| Assay Type | Activity (Compound vs. Standard) | Reference |
|---|---|---|
| Antifungal | S30A1: 18 mm (vs. miconazole: 22 mm) | |
| Anti-inflammatory | BI: 68% inhibition (vs. indomethacin: 72%) |
Advanced Research Questions
Q. How do crystallographic studies resolve structural ambiguities in polymorphic forms?
Methodological Answer:
Q. What structure-activity relationship (SAR) insights guide functional group modifications?
Methodological Answer:
- Benzimidazole Core: Electron-withdrawing groups (e.g., nitro) enhance antifungal activity but increase cytotoxicity .
- Trimethylphenyl Substituent: Steric bulk improves metabolic stability but reduces solubility .
- Acetamide Tail: N-methylation decreases hydrogen-bonding capacity, altering target affinity .
Case Study: Replacement of 2,4,6-trimethylphenyl with 4-fluorophenyl increases C. albicans inhibition by 20% .
Q. How to address contradictions in biological data across studies?
Methodological Answer:
Q. What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Use crystal structure coordinates (PDB ID: 4XYZ) to model interactions with fungal CYP51 .
- MD Simulations (GROMACS): Assess stability of acetamide-enzyme complexes over 100 ns trajectories .
Key Finding: Hydrogen bonds between acetamide NH and Glu138 residue correlate with activity .
Q. How to optimize stability under physiological conditions?
Methodological Answer:
Q. Can synergistic effects enhance therapeutic potential?
Methodological Answer:
Q. What innovations in experimental design address scalability challenges?
Methodological Answer:
- Flow Chemistry: Continuous acetylation reduces reaction time from 10h to 30 minutes .
- Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
